molecular formula C21H17ClN2O4 B7750259 ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750259
M. Wt: 396.8 g/mol
InChI Key: CGVMXQHMNSHGRA-ZCXUNETKSA-N
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Description

Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and an isoindole moiety, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the isoindole ring. The final step involves the esterification of the resulting compound with ethyl acetoacetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-3-28-21(27)17(12(2)25)18-15-6-4-5-7-16(15)19(23-18)24-20(26)13-8-10-14(22)11-9-13/h4-11H,3H2,1-2H3,(H,23,24,26)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVMXQHMNSHGRA-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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